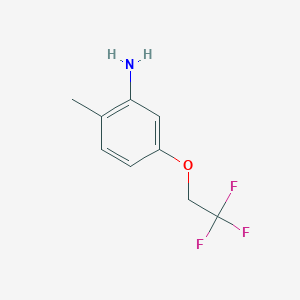

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline

Overview

Description

“2-Methyl-5-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the molecular formula C9H10F3NO . It is also known as “5-Methyl-2-(2,2,2-trifluoroethoxy)aniline” and has a molecular weight of 205.18 .

Molecular Structure Analysis

The InChI code for “2-Methyl-5-(2,2,2-trifluoroethoxy)aniline” is1S/C9H10F3NO/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-Methyl-5-(2,2,2-trifluoroethoxy)aniline” is a solid at room temperature . It has a predicted boiling point of approximately 237.0°C , a predicted density of approximately 1.2 g/cm3 , and a predicted refractive index of 1.48 .Scientific Research Applications

Bio-Based Solvent Applications

One area of significant interest is the development and application of bio-based solvents as sustainable alternatives to traditional petroleum-derived solvents. For instance, 2-methyloxolane (2-MeOx) has been explored for its properties as a bio-based solvent, particularly in the extraction of natural products and food ingredients. This research highlights the push towards environmentally friendly solvents that can replace conventional options in industrial and laboratory settings due to their efficiency and reduced toxicological profile (Rapinel et al., 2020).

Aniline Derivatives in Synthesis and Biological Activity

Aniline derivatives, such as 2-(azolyl)anilines, have been extensively studied for their roles in synthesis and biological applications. These compounds serve as effective nucleophiles in cyclocondensation reactions, which is fundamental in synthesizing various organic compounds with potential biological activities. The broad review of methods for synthesizing these aniline derivatives and their subsequent applications in producing biologically active molecules underscores the versatility of aniline and its derivatives in chemical synthesis (Antypenko et al., 2017).

Environmental and Health Implications

The environmental fate and toxicological impacts of chemical compounds, including those related to anilines and fluorinated compounds, are crucial areas of research. Studies focusing on the occurrence, toxicity, and degradation pathways of various compounds in the environment aim to assess and mitigate potential adverse effects on ecosystems and human health. For example, research on triclosan and its by-products addresses the environmental persistence and toxicological risks associated with widespread use in consumer products (Bedoux et al., 2012).

Advanced Material Applications

The exploration of novel materials for technological applications often involves the synthesis and characterization of new compounds. Ionic liquids, for instance, have garnered attention for their unique properties and potential uses in various domains, including energy storage, catalysis, and as solvents for extraction and purification processes. The study of ionic liquids' phase behavior with different solutes offers insights into designing materials with tailored properties for specific applications (Visak et al., 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding inhalation or skin contact, and using personal protective equipment .

properties

IUPAC Name |

2-methyl-5-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZMELLHGWPUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(2,2,2-trifluoroethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

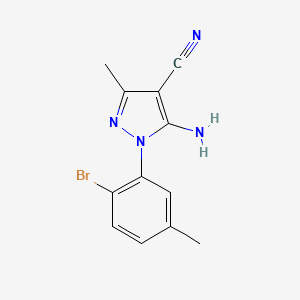

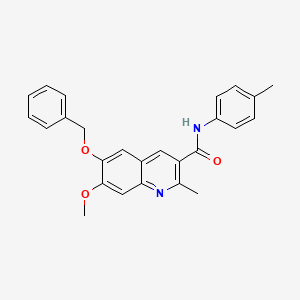

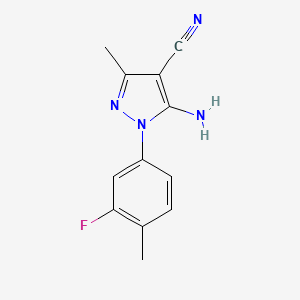

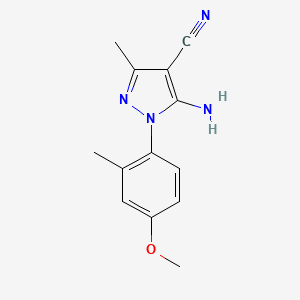

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1415447.png)

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)